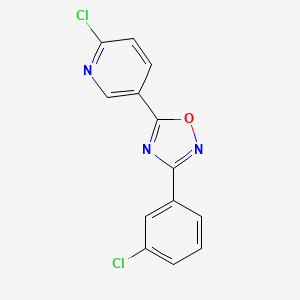
2-Chloro-5-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Molecular Structure Analysis
The molecular structure of a pyridine derivative would include a six-membered ring with five carbon atoms and one nitrogen atom. The exact structure would depend on the specific substituents attached to the ring .Chemical Reactions Analysis
Pyridine and its derivatives are known to participate in various chemical reactions. They can act as bases, forming salts upon reaction with acids. They can also act as Lewis bases, forming complexes with metal ions .Physical And Chemical Properties Analysis
The physical and chemical properties of a pyridine derivative would depend on its specific structure. In general, pyridine is a colorless liquid with an unpleasant smell. It’s miscible with water and most organic solvents, and it has a conjugated system of six π electrons that are delocalized over the ring, making it aromatic .Applications De Recherche Scientifique
Synthesis and Biological Assessment
- A study conducted by Karpina et al. (2019) explored the synthesis of novel compounds including 2-Chloro-5-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine derivatives. These compounds, featuring 1,2,4-oxadiazole cycles, were synthesized starting from commercially available 2-chloropyridines and assessed for their biological properties. This research presents a synthesis method applicable for functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives (Karpina et al., 2019).
Antitumor Activity
- Maftei et al. (2016) described the synthesis, structural analysis, and investigation of antitumor activity of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives. These compounds were assessed for in vitro anti-cancer activity across a panel of 12 cell lines, demonstrating potential as medical applications (Maftei et al., 2016).
Photophysical Properties
- Research by Nie et al. (2015) focused on the photophysical properties of materials incorporating a similar compound. They synthesized a ligand and its corresponding Re(I) complex, investigating their photophysical performance and potential applications in electroluminescence and photostability (Nie et al., 2015).
Apoptosis Induction and Anticancer Agents
- Zhang et al. (2005) identified a compound as a novel apoptosis inducer through high-throughput screening. This compound, related in structure to this compound, demonstrated activity against breast and colorectal cancer cell lines and was explored as a potential anticancer agent (Zhang et al., 2005).
Antimicrobial Activity
- A study by Katariya et al. (2021) synthesized novel heterocyclic compounds including 1,3-oxazole clubbed pyridyl-pyrazolines, which were tested for anticancer and antimicrobial activities. The compounds demonstrated significant activity against pathogenic strains, indicating their potential in combating microbial resistance to pharmaceutical drugs (Katariya et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-5-(6-chloropyridin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3O/c14-10-3-1-2-8(6-10)12-17-13(19-18-12)9-4-5-11(15)16-7-9/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFXQWSUOMEETR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=CN=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2381246.png)
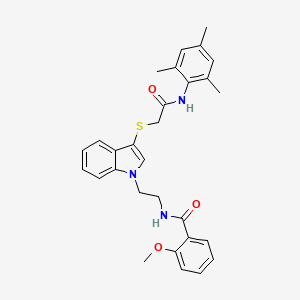
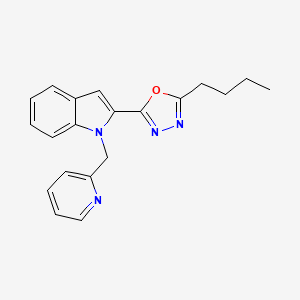

![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide](/img/structure/B2381252.png)
![2-chloro-3-fluoro-N'-[2-(4-fluorophenyl)acetyl]pyridine-4-carbohydrazide](/img/structure/B2381257.png)
![2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N'-phenylacetohydrazide](/img/structure/B2381258.png)

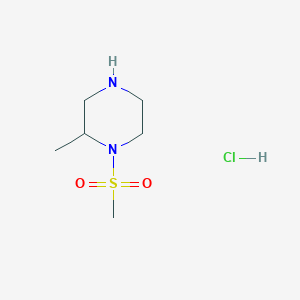


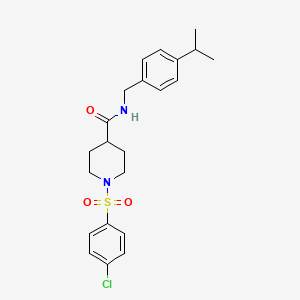
![7-(3-Fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2381267.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2381268.png)